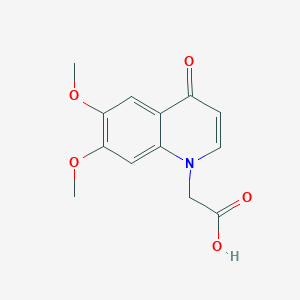

2-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)acetic acid

Description

Properties

Molecular Formula |

C13H13NO5 |

|---|---|

Molecular Weight |

263.25 g/mol |

IUPAC Name |

2-(6,7-dimethoxy-4-oxoquinolin-1-yl)acetic acid |

InChI |

InChI=1S/C13H13NO5/c1-18-11-5-8-9(6-12(11)19-2)14(7-13(16)17)4-3-10(8)15/h3-6H,7H2,1-2H3,(H,16,17) |

InChI Key |

ZHILDGIAADMYSR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2CC(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization for 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline

The quinoline core is synthesized via the Gould-Jacobs reaction, which involves cyclocondensation of 3,4-dimethoxyaniline with a β-keto ester. Ethyl acetoacetate is typically employed under acidic conditions (e.g., concentrated sulfuric acid or polyphosphoric acid) at elevated temperatures (120–140°C). This step yields 6,7-dimethoxy-4-hydroxyquinoline, which is subsequently oxidized to the 4-oxo derivative using agents like potassium permanganate or chromium trioxide.

Reaction Conditions:

| Reactant | Solvent | Acid Catalyst | Temperature | Yield |

|---|---|---|---|---|

| 3,4-Dimethoxyaniline | H2SO4 (conc.) | None | 130°C | 75–85% |

| Ethyl acetoacetate | Diphenyl ether | PPA | 140°C | 80–90% |

The choice of solvent and catalyst significantly impacts yield. Polyphosphoric acid (PPA) in diphenyl ether enhances cyclization efficiency by stabilizing intermediates.

| Parameter | Value |

|---|---|

| Solvent System | AcOH–HCl–H2O (3:1:1) |

| Temperature | 65°C |

| Time | 5 hours |

| Yield | 85–90% |

Alternative hydrolysis methods using aqueous sodium hydroxide (2M, 70°C) yield comparable results but require careful pH control to prevent degradation.

Alternative Synthetic Routes

Benzotriazole-Mediated Cyclization

Recent advances employ N-(2-aminobenzoyl)benzotriazoles as intermediates for quinoline synthesis. This method offers superior regioselectivity for methoxy-substituted quinolines:

-

Step 1: Condensation of 3,4-dimethoxybenzoyl chloride with benzotriazole to form N-(3,4-dimethoxybenzoyl)benzotriazole.

-

Step 2: Reaction with ethyl acetoacetate under microwave irradiation (100°C, 30 min) to yield the quinoline core.

-

Step 3: Alkylation and hydrolysis as described above.

Advantages:

Critical Analysis of Methodologies

Yield and Purity Considerations

The Gould-Jacobs route provides reliable yields (75–90%) but requires stringent temperature control to avoid side products like decarboxylated derivatives. In contrast, benzotriazole-mediated synthesis achieves higher purity but demands specialized equipment (microwave reactors).

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes esterification and amidation under standard conditions:

-

Esterification : Reacts with alcohols (e.g., ethanol, methanol) in the presence of catalytic acid (H₂SO₄) or coupling agents like DCC/DMAP, yielding esters such as ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate.

-

Amidation : Forms amides with primary/secondary amines via carbodiimide-mediated coupling (e.g., EDC/HOBt).

| Reaction Type | Reagents/Conditions | Product Example | Yield |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl ester derivative | 75–85% |

| Amidation | EDC, HOBt, DMF, RT | N-substituted acetamides | 60–78% |

Decarboxylation and Thermal Degradation

Thermal treatment (>200°C) induces decarboxylation, eliminating CO₂ to form 6,7-dimethoxy-4-oxoquinoline. This reaction is critical for generating simplified quinoline scaffolds for further functionalization.

Nucleophilic Additions at the Quinoline Core

The 4-oxo group participates in nucleophilic additions:

-

Grignard Reagents : Reacts with organomagnesium halides (e.g., MeMgBr) at the 4-oxo position, forming tertiary alcohols .

-

Michael Addition : The α,β-unsaturated ketone system undergoes Michael addition with nucleophiles like malononitrile or thiols.

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Grignard Addition | MeMgBr, THF, −78°C | 4-Hydroxy-4-methyl derivative | Requires anhydrous conditions |

| Michael Addition | Malononitrile, K₂CO₃ | Cyano-substituted adduct | Regioselective at C3 |

Electroreductive Coupling

Under electrochemical reduction (−1.5 V vs SCE) in THF with trimethylsilyl chloride (TMSCl), the quinoline core couples with benzophenones via carbanion intermediates . This method enables C–C bond formation at the 2-position of the quinoline ring.

Mechanism :

-

Reduction : Benzophenone undergoes two-electron reduction to form a carbanion.

-

Silylation : TMSCl stabilizes the carbanion as a silyl ether.

-

Nucleophilic Attack : The carbanion adds to the 2-position of the quinoline core .

| Substrate | Coupling Partner | Product | Yield |

|---|---|---|---|

| 2-(6,7-Dimethoxy-4-oxoquinolin-1-yl)acetic acid | Benzophenone | 2-Diphenylmethyl derivative | 58–69% |

Oxidation and Functionalization

-

Oxidation of Methoxy Groups : Strong oxidants (e.g., KMnO₄) convert methoxy groups to quinones, altering electronic properties.

-

Side-Chain Oxidation : The acetic acid moiety can be oxidized to glyoxylic acid derivatives under radical conditions.

Cyclization Reactions

Heating with polyphosphoric acid (PPA) induces cyclization, forming fused heterocycles like quinolinone-pyrimidine hybrids . These products exhibit enhanced bioactivity, particularly in multidrug resistance (MDR) reversal .

Analytical Characterization

Reactions are monitored via:

-

TLC : Rf values in EtOAc/hexane (1:1).

-

NMR : Distinct shifts for the acetic acid proton (~δ 4.2 ppm) and quinoline aromatic protons (~δ 7.5–8.1 ppm) .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies should explore its catalytic applications and toxicity profiles.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of quinoline compounds, including 2-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)acetic acid, exhibit notable antimicrobial properties.

Case Study: Antibacterial Activities

A study synthesized several quinoline derivatives and evaluated their antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 1 to 25 mg/mL against tested strains . Specifically, compounds similar to 2-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)acetic acid showed promising results in inhibiting bacterial proliferation.

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 1.0 |

| Compound B | S. aureus | 3.1 |

| Compound C | Klebsiella pneumoniae | 12.5 |

Anticancer Applications

The anticancer potential of quinoline derivatives is another area of active research. Compounds similar to 2-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)acetic acid have been studied for their ability to inhibit cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have shown that certain quinoline derivatives can inhibit the growth of cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). These compounds act by targeting specific cellular pathways involved in cancer progression . The synthesized derivatives exhibited IC50 values indicating effective antiproliferative activity.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HepG2 | 15.0 |

| Compound E | MCF-7 | 20.5 |

Mechanism of Action

The mechanism of action of 2-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)acetic acid would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Methoxy vs. Chloro Substituents : Methoxy groups in the target compound enhance solubility in polar aprotic solvents (e.g., DMSO) compared to chloro analogs, which are more lipophilic .

- Positional Isomerism : 6,7-Dimethoxy substitution optimizes hydrogen bonding with enzymes (e.g., kinases) compared to 5,8-dimethoxy isomers .

- Core Modifications: Quinolin-4-one derivatives exhibit stronger inhibition of topoisomerase II compared to coumarin analogs due to nitrogen-mediated interactions .

Biological Activity

2-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)acetic acid, with the CAS number 1279218-16-4, is a compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews existing literature on its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H13N O5

- Molecular Weight : 263.25 g/mol

- CAS Number : 1279218-16-4

Antitumor Activity

Recent studies have highlighted the potent antitumor activity of 2-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)acetic acid. In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver carcinoma), A549 (lung adenocarcinoma), MCF-7 (breast cancer), and DU145 (prostate carcinoma).

Table 1: In Vitro Antitumor Activity of 2-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)acetic acid

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

The compound exhibited inhibition rates approaching or exceeding those of established chemotherapeutics like Sunitinib, indicating its potential as a lead compound for further development in cancer therapy .

The mechanisms underlying the antitumor effects of this compound involve several pathways:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the S phase in HepG2 cells, leading to inhibited proliferation.

- Apoptosis Induction : Treatment with this compound results in increased apoptosis in cancer cells, evidenced by changes in mitochondrial membrane potential and activation of caspase pathways.

- Protein Expression Modulation : Western blot analyses have revealed that treatment with the compound upregulates pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Case Studies

A notable study investigated the effects of this compound on HepG2 cells, where it was found to significantly increase the percentage of cells undergoing apoptosis in a dose-dependent manner. Specifically, after treatment with varying concentrations (0, 2, 4, and 8 μM), the percentage of apoptotic cells increased from 0.53% to 34.92% .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a quinoline core (e.g., 6,7-dimethoxy-4-oxoquinoline) may react with haloacetic acid derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃). Reaction optimization should focus on temperature (80–120°C), stoichiometry (1:1.2 molar ratio), and purification via recrystallization or column chromatography to achieve >90% purity . Monitor by TLC or HPLC for intermediates.

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : To confirm the quinoline scaffold, acetic acid side chain, and methoxy groups (e.g., δ ~3.9 ppm for methoxy protons) .

- HRMS (ESI-TOF) : For exact mass verification (expected [M+H]⁺ depends on molecular formula).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of ketone and acetic acid) and ~1250 cm⁻¹ (C-O of methoxy groups) .

- X-ray crystallography (if crystalline): Resolves stereoelectronic properties .

Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards?

- Methodological Answer: Based on analogous quinoline derivatives:

- PPE : Gloves, lab coat, and eye protection (risk of skin/eye irritation; Category 2A H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory tract irritation) .

- Storage : In airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How does the electronic configuration of the quinoline core influence the compound’s reactivity in biological or catalytic systems?

- Methodological Answer: The 4-oxo group and electron-donating methoxy substituents enhance resonance stabilization, making the compound a potential ligand for metal coordination or enzyme inhibition. Computational studies (DFT) can map HOMO/LUMO orbitals to predict sites for electrophilic/nucleophilic attacks. Experimental validation via UV-Vis spectroscopy (charge-transfer transitions) or cyclic voltammetry (redox behavior) is advised .

Q. What strategies resolve contradictions in reported bioactivity data for this compound (e.g., variable IC₅₀ values in enzyme assays)?

- Methodological Answer: Discrepancies may arise from:

- Assay conditions : Buffer pH (optimum ~7.4), ionic strength, and co-solvents (e.g., DMSO ≤1%).

- Protein source : Use recombinant enzymes with standardized activity (e.g., units/mg).

- Data normalization : Include positive controls (e.g., known inhibitors) and triplicate replicates. Statistical tools like ANOVA or Grubbs’ test can identify outliers .

Q. Can this compound serve as a derivatization agent for analytical chemistry, and how can its efficiency be optimized?

- Methodological Answer: The acetic acid moiety enables conjugation with amines or alcohols. For amino acid analysis (as in 6-MOQ-EtOCOOSu analogs ):

- Reaction pH : 8.5–9.5 (borate buffer) for optimal nucleophilic attack.

- Temperature : 60°C for 30 minutes.

- Detection : HPLC with fluorescence detection (ex/em ~320/420 nm for quinoline derivatives). Validate via spike-recovery experiments in biological matrices .

Q. What computational models predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

- Methodological Answer: Use software like SwissADME or ADMETLab:

- logP : Predicted ~1.5 (moderate lipophilicity due to methoxy groups).

- BBB permeability : Low (polar surface area >80 Ų).

- CYP450 interactions : Screen against isoforms 3A4/2D6 using molecular docking (AutoDock Vina) .

Contradictions and Validation

Q. Why do some studies report fluorescence in analogs of this compound, while others do not?

- Methodological Answer: Fluorescence depends on substituent positioning. The 6,7-dimethoxy groups may quench emission if steric hindrance disrupts conjugation. Compare with coumarin derivatives (e.g., 6,7-dimethoxycoumarin-4-acetic acid ) using spectrofluorimetry (λex 360 nm, λem 450 nm). Adjust solvent polarity (e.g., acetonitrile vs. water) to assess environmental effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.